molecular formula C15H12N2 B14480550 Benzonitrile, 4-[[(phenylmethyl)imino]methyl]- CAS No. 67907-57-7

Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-

Cat. No.: B14480550
CAS No.: 67907-57-7
M. Wt: 220.27 g/mol
InChI Key: RAEFDWLGSRZYDO-UHFFFAOYSA-N
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Description

4-(benzyliminomethyl)benzonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of benzonitrile, featuring a benzyliminomethyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyliminomethyl)benzonitrile typically involves the condensation of benzaldehyde with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product. The reaction conditions often include:

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: Typically around 60-80°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of 4-(benzyliminomethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(benzyliminomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitrile oxides.

    Reduction: Can be reduced to form primary amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-(benzyliminomethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyliminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyliminomethyl)benzonitrile is unique due to the presence of the benzyliminomethyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

67907-57-7

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(benzyliminomethyl)benzonitrile

InChI

InChI=1S/C15H12N2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9,12H,11H2

InChI Key

RAEFDWLGSRZYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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